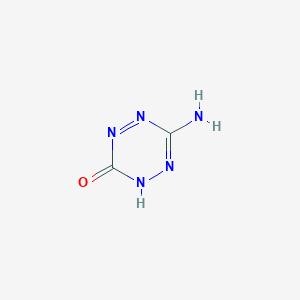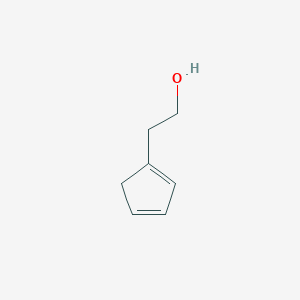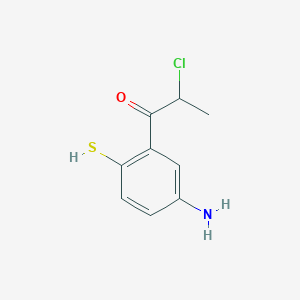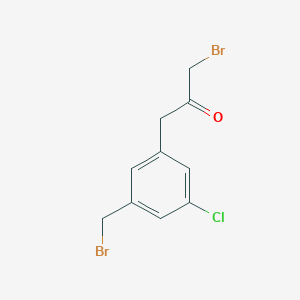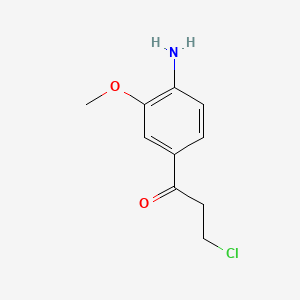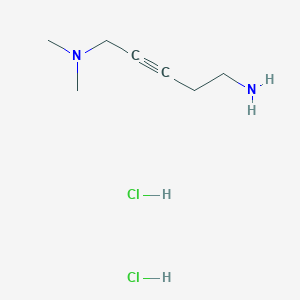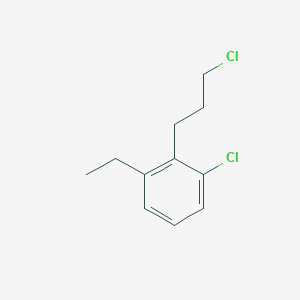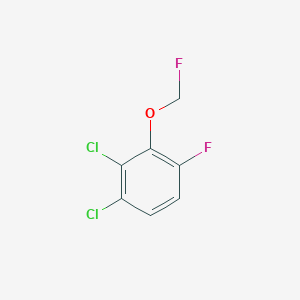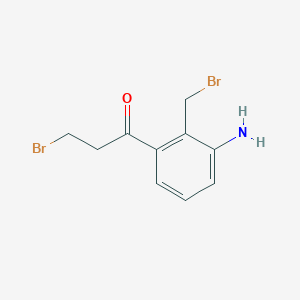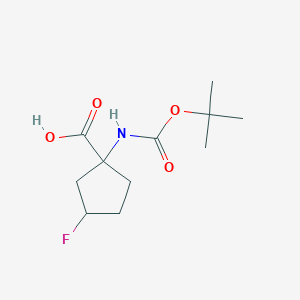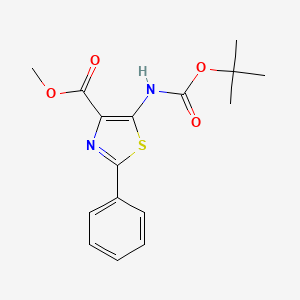![molecular formula C15H21NO4 B14046680 2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID: is a compound that features a tert-butyloxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the BOC-protected amine reacts with electrophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Chemistry: In organic synthesis, [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its BOC-protected amine group allows for selective reactions without interference from the amino group .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .
Industry: In the pharmaceutical industry, BOC-protected compounds are used in the development of drugs and other therapeutic agents. The protection of amino groups is crucial for the stability and reactivity of these compounds during drug synthesis .
作用機序
The mechanism of action of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID involves the protection of the amino group by the BOC group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The BOC group can be removed under acidic conditions, revealing the free amine, which can then react with other molecules .
類似化合物との比較
2-(BOC-AMINO)ETHYL BROMIDE: Used in organic synthesis to introduce BOC-protective groups.
1-BOC-4-(2-AMINOETHYL)PIPERAZINE: Another BOC-protected compound used in peptide synthesis.
Uniqueness: [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is unique due to its specific structure, which includes a phenyl-acetic acid moiety. This structure provides distinct reactivity and applications compared to other BOC-protected compounds .
特性
IUPAC Name |
2-[4-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)12(16)8-10-4-6-11(7-5-10)9-13(17)18/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMALXADJFIGVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
